

characteristic IR spectroscopy peaks of 2-Chlorobenzonitrile

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Compound of Interest

Compound Name: 2-Chlorobenzonitrile

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An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chlorobenzonitrile

This guide provides a comprehensive overview of the characteristic infrared (IR) spectroscopy peaks for **2-Chlorobenzonitrile**, tailored for researchers, scientists, and professionals in drug development. It includes a detailed analysis of the vibrational modes, a summary of quantitative data, a standard experimental protocol, and visualizations to illustrate key concepts and workflows.

Molecular Structure and Key Functional Groups

2-Chlorobenzonitrile (C_7H_4ClN) is an aromatic compound featuring a benzene ring substituted with a nitrile ($-C\equiv N$) group and a chlorine atom ($-Cl$) at the ortho position. The key functional groups that give rise to characteristic absorption bands in its IR spectrum are:

- Aromatic C-H bonds
- Aromatic C=C bonds (in-ring)
- Nitrile $C\equiv N$ triple bond
- Carbon-Chlorine C-Cl single bond
- Substitution Pattern (ortho)

Characteristic IR Absorption Peaks

The infrared spectrum of **2-Chlorobenzonitrile** is characterized by several distinct absorption bands corresponding to the vibrations of its functional groups. The principal peaks are summarized in the table below.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3100 - 3000	Medium	Aromatic C-H Stretch[1][2][3]
2260 - 2220	Strong	Nitrile (C≡N) Stretch[4]
1600 - 1585	Medium	Aromatic Ring C=C Stretch[1][2][3]
1500 - 1400	Medium	Aromatic Ring C=C Stretch[1][2][3]
~750	Strong	Aromatic C-H Out-of-Plane Bend (ortho-disubstitution)[5]
~660	Medium	C-Cl Stretch[6]
2000 - 1665	Weak	Overtone/Combination Bands[2][3]

Analysis of Key Peaks:

- Aromatic C-H Stretch (3100 - 3000 cm⁻¹):** The presence of absorption bands at wavenumbers just above 3000 cm⁻¹ is a clear indication of C-H bonds on an aromatic ring (sp² hybridized carbon).[2]
- Nitrile C≡N Stretch (2260 - 2220 cm⁻¹):** This region is highly characteristic of the nitrile functional group. **2-Chlorobenzonitrile** exhibits a strong, sharp absorption band here, which is one of its most identifiable features.[4][7]
- Aromatic Ring C=C Stretches (1600 - 1400 cm⁻¹):** Aromatic compounds typically show a pair of sharp bands in this region due to the stretching vibrations within the benzene ring.[1][2]

- C-H Out-of-Plane Bending ($\sim 750\text{ cm}^{-1}$): The position of the strong C-H "oop" bending vibration is highly diagnostic of the substitution pattern on the benzene ring.^[2] For ortho-disubstituted rings, this band typically appears between 770 and 735 cm^{-1} .^[5]
- C-Cl Stretch ($\sim 660\text{ cm}^{-1}$): The stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region of the spectrum.^[6]

Experimental Protocol: FTIR Spectroscopy using KBr Pellet Method

This section details a standard procedure for acquiring the IR spectrum of a solid sample like **2-Chlorobenzonitrile** using the potassium bromide (KBr) pellet technique.^[8]^[9]

Materials:

- **2-Chlorobenzonitrile** (solid sample)
- FTIR grade Potassium Bromide (KBr), desiccated
- Agate mortar and pestle
- Pellet press with die set
- FTIR Spectrometer

Procedure:

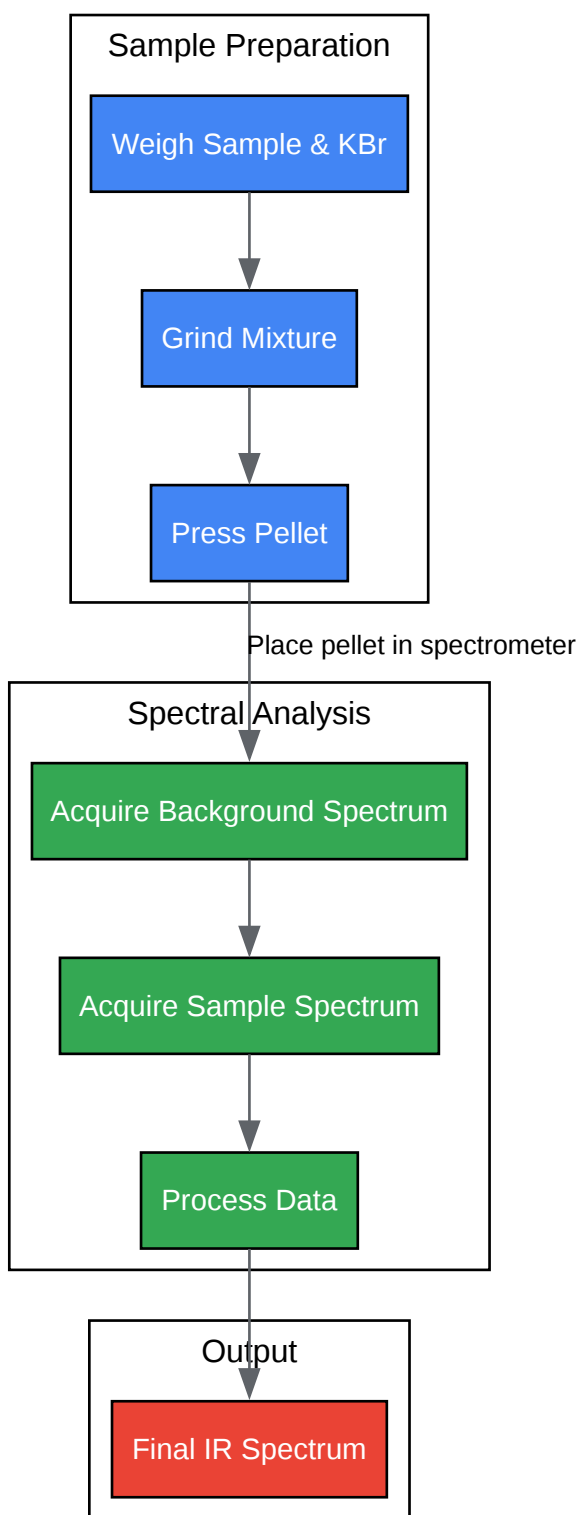
- Sample Preparation: Weigh approximately 1-2 mg of **2-Chlorobenzonitrile** and 100-200 mg of dry FTIR grade KBr.
- Grinding: Add the KBr to an agate mortar and grind it to a very fine powder. Add the **2-Chlorobenzonitrile** sample to the mortar and continue grinding until the mixture is homogeneous and has a fine, consistent texture. This minimizes scattering of the IR radiation.
- Pellet Formation: Transfer a portion of the powdered mixture into the die of a pellet press. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a

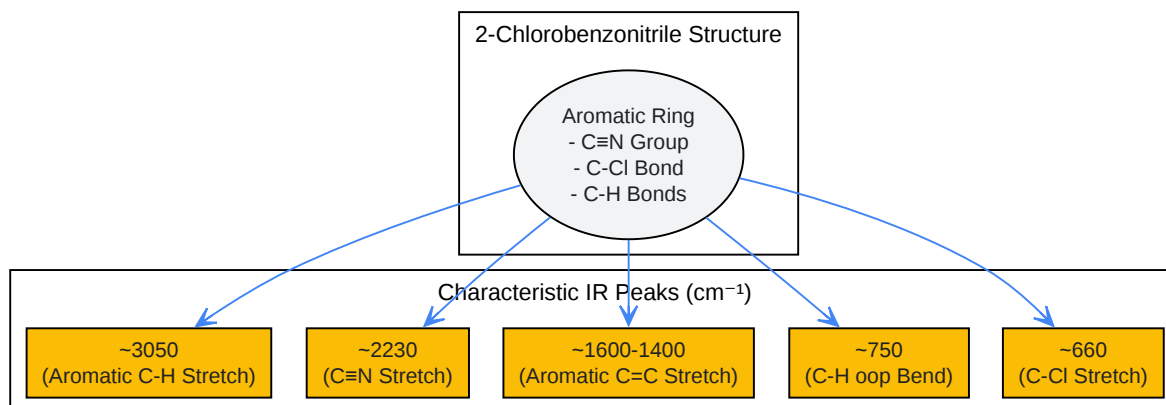
thin, transparent, or translucent KBr pellet.

- **Spectrum Acquisition:** Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
- **Background Scan:** Run a background spectrum with an empty sample holder to account for atmospheric CO₂ and water vapor.
- **Sample Scan:** Acquire the IR spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a standard range (e.g., 4000 - 400 cm⁻¹).
- **Data Processing:** Process the resulting spectrum by performing a background subtraction and labeling the significant peaks.

Visualizations

The following diagrams illustrate the experimental workflow for IR spectroscopy and the logical relationship between the molecular structure of **2-Chlorobenzonitrile** and its spectral features.





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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. spectra-analysis.com [spectra-analysis.com]
- 6. researchgate.net [researchgate.net]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]

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